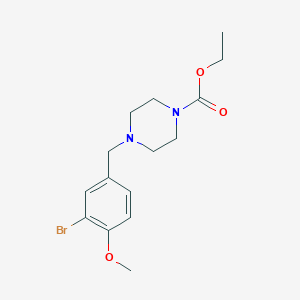![molecular formula C10H9ClN4O B6005222 3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6005222.png)
3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one, also known as CMTO, is a chemical compound that belongs to the class of triazine-based herbicides. It was first introduced in the market in the 1970s and has been widely used in agriculture to control weeds. CMTO has a unique chemical structure that gives it selective herbicidal activity against broadleaf weeds, making it a useful tool for farmers to protect their crops.
作用机制
The mechanism of action of 3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one involves the inhibition of photosynthesis in plants. This compound targets the photosystem II complex in the chloroplasts of plants, disrupting the electron transport chain and preventing the generation of ATP and NADPH. This leads to the accumulation of reactive oxygen species, which causes oxidative damage to the plant cells and ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity to mammals and birds, but it can have adverse effects on aquatic organisms and non-target plants. This compound can persist in the soil for several months and can leach into groundwater, potentially contaminating water sources. This compound can also have a negative impact on soil microorganisms, which play a crucial role in maintaining soil fertility and nutrient cycling.
实验室实验的优点和局限性
3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one has several advantages for use in lab experiments. It is a highly selective herbicide, making it useful for studying the effects of weed control on crop growth and development. This compound is also relatively easy to apply and can be used in a variety of experimental setups. However, the toxicity of this compound to non-target organisms and its potential impact on the environment should be carefully considered when designing experiments.
未来方向
There are several future directions for research on 3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one. One area of research could focus on developing new formulations of this compound that are more environmentally friendly and have a lower impact on non-target organisms. Another area of research could be to study the long-term effects of this compound on soil microorganisms and soil fertility. Additionally, research could be conducted to explore the potential use of this compound in combination with other herbicides to improve weed control efficacy and reduce the risk of herbicide resistance.
合成方法
The synthesis of 3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one involves several steps, including the reaction of 3-chloro-2-methyl aniline with cyanuric chloride to form 3-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4,6-trione. This intermediate is then treated with ammonia to produce this compound. The synthesis of this compound is a complex process that requires careful handling of toxic and hazardous chemicals.
科学研究应用
3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one has been extensively studied for its herbicidal properties and its potential impact on the environment. Several research studies have been conducted to evaluate the efficacy of this compound in controlling weeds and its impact on non-target organisms. This compound has been found to be effective against a wide range of broadleaf weeds, including resistant weed species. It has also been shown to have a low toxicity to mammals and birds, making it a safer option for weed control.
属性
IUPAC Name |
3-(3-chloro-2-methylanilino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-6-7(11)3-2-4-8(6)13-10-14-9(16)5-12-15-10/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWOCTIXCLXINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alanine](/img/structure/B6005152.png)
![N-[5-(4-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide](/img/structure/B6005155.png)
![N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6005162.png)
![N~1~-benzyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B6005168.png)
![6-(3-nitrophenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6005184.png)
![N-{2-methyl-4-[(2-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6005187.png)

![3-[1-(5-bromo-2-furoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6005201.png)
![1-[2-methoxy-5-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6005206.png)
![7-(2,3-difluorobenzyl)-2-[(6-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6005211.png)
![4-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-piperidinyl)-N-(1-phenylethyl)benzamide](/img/structure/B6005225.png)

![2-[(3,5-dibromo-2-hydroxybenzylidene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6005233.png)